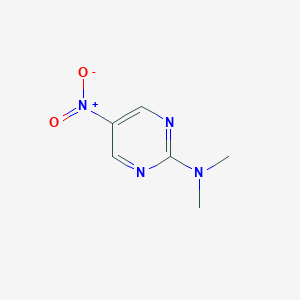

N,N-dimethyl-5-nitropyrimidin-2-amine

Description

Properties

CAS No. |

14233-44-4 |

|---|---|

Molecular Formula |

C6H8N4O2 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

N,N-dimethyl-5-nitropyrimidin-2-amine |

InChI |

InChI=1S/C6H8N4O2/c1-9(2)6-7-3-5(4-8-6)10(11)12/h3-4H,1-2H3 |

InChI Key |

IFFZVNFNYKKNFB-UHFFFAOYSA-N |

SMILES |

CN(C)C1=NC=C(C=N1)[N+](=O)[O-] |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to N,N-dimethyl-5-nitropyrimidin-2-amine (CAS 14233-44-4): Properties, Synthesis, and Applications in Drug Discovery

Abstract

N,N-dimethyl-5-nitropyrimidin-2-amine is a key heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. Its strategic combination of a pyrimidine core, an electron-donating dimethylamino group, and an electron-withdrawing nitro group imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust and well-rationalized synthesis protocol, explores its principal chemical transformations, and discusses its applications as a scaffold in modern drug discovery. Furthermore, we address critical quality control considerations, including advanced analytical methods for purity and impurity profiling, and provide essential guidance on safe handling.

Introduction to the 5-Nitropyrimidin-2-amine Scaffold

The pyrimidine ring is a foundational motif in medicinal chemistry, present in numerous natural products and synthetic drugs, including several kinase inhibitors. The specific substitution pattern of N,N-dimethyl-5-nitropyrimidin-2-amine creates a molecule with distinct electronic characteristics. The potent electron-withdrawing nitro group at the C5 position renders the pyrimidine ring electron-deficient, activating it for nucleophilic aromatic substitution and influencing the acidity of adjacent protons. Conversely, the dimethylamino group at the C2 position is a strong electron-donating group, which modulates the overall electron density of the ring and can direct further chemical modifications. This electronic interplay is central to its utility as a versatile synthetic intermediate.

This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the practical chemistry and strategic application of this important compound.

Physicochemical Properties and Characterization

A thorough understanding of the compound's physical and spectral properties is the cornerstone of its effective use in synthesis and analysis.

Chemical Structure

Caption: Chemical structure of N,N-dimethyl-5-nitropyrimidin-2-amine.

Key Properties

| Property | Value | Source |

| CAS Number | 14233-44-4 | [1] |

| Molecular Formula | C₆H₉N₅O₂ | [2] |

| Molecular Weight | 183.17 g/mol | [2] |

| Appearance | Expected to be a yellow to brown solid | General observation for nitropyrimidines |

| Purity | Typically >95-98% for commercial grades | [3][4] |

| Solubility | Expected to be soluble in polar organic solvents (DMF, DMSO, Dichloromethane) and sparingly soluble in water. | Inferred from related structures |

Spectroscopic Data (Predicted)

-

¹H NMR: Protons on the pyrimidine ring are expected in the aromatic region (δ 8.5-9.5 ppm), significantly downfield due to the deshielding effect of the nitro group. The N,N-dimethyl protons would appear as a sharp singlet around δ 3.0-3.5 ppm.

-

¹³C NMR: Aromatic carbons would appear in the δ 110-165 ppm range. The carbon bearing the nitro group (C5) would be significantly shielded, while the carbon attached to the dimethylamino group (C2) would be highly deshielded.

-

IR Spectroscopy: Characteristic peaks would include strong N-O stretching vibrations for the nitro group (approx. 1550 cm⁻¹ and 1350 cm⁻¹) and C=N/C=C stretching from the pyrimidine ring.

-

Mass Spectrometry (MS): The [M+H]⁺ ion would be observed at m/z 184.08, confirming the molecular weight.

Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of N,N-dimethyl-5-nitropyrimidin-2-amine is via a nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages a readily available starting material and proceeds with high efficiency.

Synthesis Workflow

Caption: Workflow for the synthesis of N,N-dimethyl-5-nitropyrimidin-2-amine.

Detailed Experimental Protocol

-

Vessel Preparation: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 2-chloro-5-nitropyrimidine (1.0 eq).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as acetonitrile or THF, to achieve a concentration of approximately 0.2 M.

-

Base Addition: Add triethylamine (2.2 eq) to the suspension and cool the mixture to 0°C in an ice bath.

-

Causality: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Cooling is essential to control the initial exotherm.

-

-

Nucleophile Addition: Slowly add a solution of dimethylamine (2.0 M in THF, 2.0 eq) dropwise over 30 minutes, ensuring the internal temperature remains below 10°C.

-

Causality: Dimethylamine acts as the nucleophile. A slight excess ensures complete consumption of the starting material. Slow addition is critical for safety and to prevent side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Causality: The bicarbonate wash neutralizes any remaining acid and removes the triethylamine hydrochloride salt.

-

-

Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Key Chemical Transformations

The true value of N,N-dimethyl-5-nitropyrimidin-2-amine lies in its capacity for further chemical modification, particularly through the reduction of its nitro group.

Nitro Group Reduction

The reduction of the 5-nitro group to a 5-amino group is a pivotal transformation. This creates a new point of functionality, transforming the molecule into N²,N²-dimethylpyrimidine-2,5-diamine, a versatile precursor for constructing more complex heterocyclic systems, often used in kinase inhibitor synthesis.[5]

Caption: Key transformation: Reduction of the nitro group to an amine.

Protocol: Catalytic Hydrogenation

-

Setup: In a hydrogenation vessel, dissolve N,N-dimethyl-5-nitropyrimidin-2-amine (1.0 eq) in ethanol.

-

Catalyst: Carefully add Palladium on carbon (10% w/w, 5-10 mol%) under a nitrogen atmosphere.

-

Causality: Pd/C is a highly efficient and standard catalyst for the reduction of aromatic nitro groups. It offers a clean reaction with minimal byproducts.

-

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitoring & Workup: Stir vigorously for 2-6 hours until TLC or LC-MS indicates complete conversion. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Trustworthiness: Filtration through Celite is a self-validating step to ensure complete removal of the heterogeneous palladium catalyst, which is crucial for subsequent synthetic steps and to avoid metal contamination in the final product.

-

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the N²,N²-dimethylpyrimidine-2,5-diamine, which can often be used in the next step without further purification.

Applications in Medicinal Chemistry and Drug Discovery

The 2-aminopyrimidine core is a privileged scaffold in modern drug design, particularly for targeting ATP-binding sites in protein kinases.[6] N,N-dimethyl-5-nitropyrimidin-2-amine serves as a precursor to intermediates that are incorporated into a wide range of potential therapeutics.

Role as a Synthetic Scaffold

The 5-amino derivative obtained from the nitro reduction is a powerful nucleophile. It can be readily acylated, alkylated, or used in coupling reactions (e.g., Buchwald-Hartwig amination) to build libraries of compounds for screening against biological targets like PLK4, c-Met, and PDE5.[6][7][8]

Caption: Strategic role as a precursor to bioactive molecular scaffolds.

Analytical Methods and Quality Control

Ensuring the identity, purity, and stability of N,N-dimethyl-5-nitropyrimidin-2-amine is paramount, especially in a drug development context. A key area of concern is the potential formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen.[9]

Impurity Profiling: The Nitrosamine Risk

NDMA can form from the reaction of a secondary amine (dimethylamine) with a nitrosating agent (e.g., nitrous acid, derived from nitrites).[10][11] Although the final product does not contain a secondary amine, the risk arises from:

-

Unreacted dimethylamine from the synthesis.

-

The presence of residual nitrite impurities in reagents or solvents.[12]

Regulatory agencies mandate strict controls on nitrosamine impurities, making their analysis a critical quality control step.[10]

Analytical Workflow for QC

Caption: Comprehensive analytical workflow for quality control.

Conceptual LC-MS/MS Protocol for NDMA Detection

This method is based on established procedures for nitrosamine analysis in APIs.[13]

-

Sample Preparation: Accurately weigh the N,N-dimethyl-5-nitropyrimidin-2-amine sample and dissolve it in a suitable diluent (e.g., 1% formic acid in water). Spike with an internal standard (e.g., NDMA-d6).

-

Chromatography: Use a C18 reverse-phase column with a gradient elution profile (e.g., water with 0.1% formic acid and methanol/acetonitrile).

-

Detection: Employ a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Monitor for the specific parent-to-daughter ion transition for NDMA (e.g., m/z 75.1 → 43.0) and its deuterated internal standard.

-

Trustworthiness: MRM provides exceptional selectivity and sensitivity, allowing for the quantification of trace-level impurities even in the presence of high concentrations of the main compound, ensuring the method is self-validating for specificity.

-

Hazard Profile and Safe Handling

While a specific, comprehensive Safety Data Sheet (SDS) for N,N-dimethyl-5-nitropyrimidin-2-amine should always be consulted, a hazard assessment can be made based on its constituent functional groups.

-

Oral/Inhalation Toxicity: Aromatic nitro compounds and amines can be harmful if swallowed or inhaled. Handle only in a well-ventilated area or chemical fume hood.[14]

-

Skin/Eye Contact: The compound may cause skin and eye irritation or burns.[14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from strong oxidizing agents.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

N,N-dimethyl-5-nitropyrimidin-2-amine (CAS 14233-44-4) is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its well-defined reactivity, particularly the facile reduction of the nitro group, provides a reliable entry point to the highly sought-after 2,5-diaminopyrimidine scaffold. By understanding its synthesis, reactivity, and critical quality control parameters, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutics.

References

-

Aichemistry. cas 014233-44-4 - CAS Number Search. Available from: [Link]

-

ChemBuyersGuide.com. Atomax Chemicals Co., Ltd. (Page 217). Available from: [Link]

- [Source for unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis].

- Google Patents. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).

-

PubChemLite. N,n-dimethyl-5-nitropyridin-2-amine (C7H9N3O2). Available from: [Link]

-

Alchimica. N,N-Dimethyl-5-nitropyridin-2-amine (1 x 1 g). Available from: [Link]

-

Semantic Scholar. Experimental and calculated frequencies of 2A3M5NP by DFT/B3LYP method with cc-pVTZ basis set. Available from: [Link]

-

MDPI. Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at T. Available from: [Link]

-

PMC. Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation. Available from: [Link]

-

ACS Publications. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology. Available from: [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

-

PubChem. 1,4-Bis((1-methylethyl)amino)-9,10-anthracenedione. Available from: [Link]

-

PMC. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available from: [Link]

-

PubMed. Discovery of novel pyrazolopyrimidinone analogs as potent inhibitors of phosphodiesterase type-5. Available from: [Link]

-

Unilong. Solvent Blue 36 CAS 14233-37-5 - Chemical Supplier. Available from: [Link]

-

Biblioteca IQS. Development and comparison of methods for the nitrosamine analysis in different APIs by means of UPLC-MS/MS. Available from: [Link]

-

ChemBK. N,N-dimethylpropan-2-amine. Available from: [Link]

-

ResearchGate. Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. Available from: [Link]

-

MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available from: [Link]

-

CORE. Nitration of Primary Amines to Form Primary Nitramines (Review). Available from: [Link]

-

ResearchGate. Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory. Available from: [Link]

-

NIST WebBook. 2-Amino-5-nitropyridine. Available from: [Link]

-

PubChem. N,5-Dimethylpyrimidin-2-amine. Available from: [Link]

-

ResearchGate. Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF‐DMA Reagent with Different Functional Groups. Available from: [Link]

-

ResolveMass Laboratories Inc. Nitrosamine formation mechanism from Nitrates and Amines. Available from: [Link]

-

ResearchGate. Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. Available from: [Link]

-

Veeprho Pharmaceuticals. Chemistry for The Formation of Nitrosamines. Available from: [Link]

-

Royal Society of Chemistry. N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Available from: [Link]

-

ResearchGate. (PDF) Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. Available from: [Link]

Sources

- 1. ichemistry.cn [ichemistry.cn]

- 2. 5096-84-4|N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine|BLD Pharm [bldpharm.com]

- 3. 2-Amino-5-nitropyrimidine 98 3073-77-6 [sigmaaldrich.com]

- 4. 2-Amino-5-nitropyridine technical, = 95.0 NT 4214-76-0 [sigmaaldrich.com]

- 5. Buy N2,N2-diethyl-5-nitropyrimidine-2,4-diamine [smolecule.com]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel pyrazolopyrimidinone analogs as potent inhibitors of phosphodiesterase type-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. spectrumchemical.com [spectrumchemical.com]

A Comparative Analysis of N,N-dimethyl-5-nitropyrimidin-2-amine and N,N-dimethyl-5-nitropyridin-2-amine: A Technical Guide for Drug Discovery Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic selection and modification of heterocyclic scaffolds are paramount to the successful development of novel therapeutics. The 5-nitropyrimidine and 5-nitropyridine cores, in particular, represent privileged structures that offer a unique combination of chemical reactivity and biological relevance. This technical guide provides an in-depth comparative analysis of two closely related analogues: N,N-dimethyl-5-nitropyrimidin-2-amine and N,N-dimethyl-5-nitropyridin-2-amine.

While N,N-dimethyl-5-nitropyridin-2-amine is a well-documented compound, its pyrimidine counterpart is less characterized in publicly available literature. This guide, therefore, endeavors to provide a comprehensive overview of the pyridine analogue, drawing upon established experimental data. For the pyrimidine analogue, we will present a plausible synthetic pathway and project its physicochemical and reactive properties based on established principles of heterocyclic chemistry and data from closely related compounds. This comparative approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage these important scaffolds in their research endeavors.

Introduction: The Significance of 5-Nitro-Substituted Heterocycles in Medicinal Chemistry

Pyridines and pyrimidines are fundamental building blocks in a vast array of FDA-approved drugs, highlighting their importance in therapeutic design. The introduction of a nitro group at the 5-position of these heterocycles profoundly influences their electronic properties, rendering the ring system susceptible to nucleophilic aromatic substitution (SNAr) reactions. This chemical handle is a gateway for the introduction of diverse functionalities, enabling the exploration of vast chemical space and the fine-tuning of pharmacological activity.

The 2-amino derivatives of these scaffolds, particularly the N,N-dimethylated forms, are of significant interest. The dimethylamino group can modulate the compound's lipophilicity, basicity, and potential for hydrogen bonding, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile. Furthermore, the nitro group itself is not merely a synthetic tool; it is a known pharmacophore in various antimicrobial and anticancer agents, where it can be bioreduced to reactive species that induce cellular damage in target organisms or cells.[1]

This guide will dissect the synthesis, physicochemical properties, reactivity, and potential biological applications of N,N-dimethyl-5-nitropyrimidin-2-amine and N,N-dimethyl-5-nitropyridin-2-amine, providing a framework for their strategic utilization in drug discovery programs.

Synthesis and Mechanistic Considerations

The most direct and widely employed synthetic route to both N,N-dimethyl-5-nitropyrimidin-2-amine and N,N-dimethyl-5-nitropyridin-2-amine involves a two-step process: the synthesis of the corresponding 2-chloro-5-nitroheterocycle, followed by a nucleophilic aromatic substitution with dimethylamine.

Synthesis of N,N-dimethyl-5-nitropyridin-2-amine

The synthesis of N,N-dimethyl-5-nitropyridin-2-amine is well-established and proceeds through the readily available intermediate, 2-chloro-5-nitropyridine.

Step 1: Synthesis of 2-Chloro-5-nitropyridine

The precursor, 2-chloro-5-nitropyridine, can be synthesized from 2-aminopyridine via a three-step sequence: nitration, diazotization, and chlorination.

-

Nitration of 2-aminopyridine: 2-aminopyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-amino-5-nitropyridine.[2] The reaction conditions must be carefully controlled to favor the desired 5-nitro isomer.

-

Diazotization of 2-amino-5-nitropyridine: The resulting 2-amino-5-nitropyridine is then converted to the corresponding diazonium salt using sodium nitrite in an acidic medium.

-

Chlorination: The diazonium salt is subsequently displaced with a chloride ion, typically from a copper(I) chloride catalyst (Sandmeyer reaction) or by heating in the presence of a chloride source, to afford 2-chloro-5-nitropyridine.

Step 2: Nucleophilic Aromatic Substitution with Dimethylamine

2-chloro-5-nitropyridine readily undergoes nucleophilic aromatic substitution with dimethylamine to yield N,N-dimethyl-5-nitropyridin-2-amine. The electron-withdrawing nitro group at the 5-position activates the 2-position for nucleophilic attack, facilitating the displacement of the chloride leaving group.

Diagram of the Synthesis of N,N-dimethyl-5-nitropyridin-2-amine

Caption: Proposed synthetic route to N,N-dimethyl-5-nitropyrimidin-2-amine.

Comparative Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of these compounds is crucial for their application in drug discovery, influencing factors such as solubility, membrane permeability, and metabolic stability.

Table 1: Comparative Physicochemical Properties

| Property | N,N-dimethyl-5-nitropyridin-2-amine | N,N-dimethyl-5-nitropyrimidin-2-amine (Predicted) |

| Molecular Formula | C₇H₉N₃O₂ | C₆H₈N₄O₂ |

| Molecular Weight | 167.17 g/mol | 168.15 g/mol |

| Appearance | Solid [3] | Solid (Predicted) |

| XLogP3 | 1.7 [4] | 0.8 (Predicted) |

| Hydrogen Bond Donors | 0 | 0 |

| Hydrogen Bond Acceptors | 4 | 5 |

Spectroscopic Characterization

-

¹H NMR Spectroscopy:

-

N,N-dimethyl-5-nitropyridin-2-amine: The ¹H NMR spectrum would be expected to show a singlet for the N,N-dimethyl protons, and three aromatic protons in the pyridine ring, with coupling patterns characteristic of a 2,5-disubstituted pyridine.

-

N,N-dimethyl-5-nitropyrimidin-2-amine (Predicted): The ¹H NMR spectrum is predicted to show a singlet for the N,N-dimethyl protons and two singlets for the aromatic protons at the 4- and 6-positions of the pyrimidine ring.

-

-

¹³C NMR Spectroscopy:

-

N,N-dimethyl-5-nitropyridin-2-amine: The ¹³C NMR spectrum would display signals for the two methyl carbons and five aromatic carbons.

-

N,N-dimethyl-5-nitropyrimidin-2-amine (Predicted): The ¹³C NMR spectrum would show signals for the two methyl carbons and the four distinct carbons of the pyrimidine ring.

-

-

Mass Spectrometry:

-

Both compounds are expected to show a prominent molecular ion peak (M⁺) in their mass spectra, corresponding to their respective molecular weights.

-

Comparative Reactivity and Structure-Activity Relationships

The electronic differences between the pyridine and pyrimidine rings, further modulated by the nitro and dimethylamino groups, dictate the reactivity and potential biological activity of these compounds.

Diagram of Electronic Effects

Caption: Comparison of electronic effects in the two heterocyclic systems.

Reactivity:

-

Nucleophilic Aromatic Substitution: The pyrimidine ring is inherently more electron-deficient than the pyridine ring due to the presence of the second nitrogen atom. This makes 2-chloro-5-nitropyrimidine a more reactive substrate for nucleophilic aromatic substitution compared to 2-chloro-5-nitropyridine.

-

Reduction of the Nitro Group: The nitro group in both compounds can be readily reduced to an amino group, providing a key synthetic handle for further derivatization. This transformation is crucial for many medicinal chemistry applications where the amino group serves as a versatile pharmacophore. [5] Potential Biological Activity and Structure-Activity Relationships (SAR):

While specific biological data for N,N-dimethyl-5-nitropyrimidin-2-amine is limited, we can infer potential activities based on related compounds.

-

Antiviral Activity: 5-Nitropyrimidine derivatives have been shown to possess antiviral activity, particularly against herpes simplex virus. [6]The presence of the nitro group at the 5-position appears to be crucial for this activity.

-

Anticancer Activity: Both pyridine and pyrimidine scaffolds are prevalent in anticancer drugs. The nitro group can enhance cytotoxic activity, and the dimethylamino group can influence cell permeability and target engagement. [7][8]* Enzyme Inhibition: Nitropyridine and nitropyrimidine derivatives have been explored as inhibitors of various enzymes. For example, some 5-nitropyridin-2-yl derivatives have shown inhibitory activity against urease and chymotrypsin. [5] A comparative study of pyridine and pyrimidine derivatives has suggested that the pyridine scaffold may be more effective as an anti-inflammatory agent in certain contexts. [9]However, the specific substitution pattern of the compounds in this guide warrants direct biological evaluation to determine their relative potencies and therapeutic potential.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of the target compounds. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Synthesis of 2-Chloro-5-nitropyridine

Materials:

-

2-Aminopyridine

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Sodium Nitrite

-

Hydrochloric Acid

-

Copper(I) Chloride

-

Appropriate organic solvents (e.g., dichloromethane, ethyl acetate)

-

Ice

Procedure:

-

Nitration: To a cooled solution of concentrated sulfuric acid, slowly add 2-aminopyridine. Maintain the temperature below 10 °C. Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C. Stir the reaction mixture at room temperature for several hours. Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate 2-amino-5-nitropyridine. Filter, wash with water, and dry the product.

-

Diazotization and Chlorination: Suspend 2-amino-5-nitropyridine in a mixture of hydrochloric acid and water and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid. Slowly add the diazonium salt solution to the copper(I) chloride solution. Stir the reaction mixture at room temperature for several hours. Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-chloro-5-nitropyridine.

Synthesis of N,N-dimethyl-5-nitropyridin-2-amine

Materials:

-

2-Chloro-5-nitropyridine

-

Dimethylamine (solution in a suitable solvent like THF or ethanol)

-

Triethylamine (optional, as a base)

-

Suitable organic solvent (e.g., ethanol, THF, acetonitrile)

Procedure:

-

Dissolve 2-chloro-5-nitropyridine in a suitable organic solvent.

-

Add a solution of dimethylamine (typically a 2 M solution in THF or ethanol) to the reaction mixture. An excess of dimethylamine is often used.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford N,N-dimethyl-5-nitropyridin-2-amine.

Proposed Synthesis of N,N-dimethyl-5-nitropyrimidin-2-amine

This protocol is a proposed method and may require optimization.

Materials:

-

2-Chloro-5-nitropyrimidine (synthesis analogous to the pyridine derivative)

-

Dimethylamine (solution in a suitable solvent)

-

Suitable organic solvent (e.g., ethanol, THF, acetonitrile)

Procedure:

-

Dissolve 2-chloro-5-nitropyrimidine in a suitable organic solvent.

-

Add a solution of dimethylamine to the reaction mixture.

-

Stir the reaction at room temperature. The reaction is expected to be faster than the pyridine analogue due to the higher electrophilicity of the pyrimidine ring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and purify the product as described for the pyridine analogue.

Conclusion and Future Directions

N,N-dimethyl-5-nitropyridin-2-amine and its pyrimidine analogue, N,N-dimethyl-5-nitropyrimidin-2-amine, represent valuable scaffolds for drug discovery. The pyridine derivative is readily accessible and serves as a versatile platform for further chemical modification. While the pyrimidine analogue is less explored, its predicted properties and the known biological activities of related compounds suggest it holds significant promise as a target for medicinal chemistry campaigns.

Future research should focus on the definitive synthesis and characterization of N,N-dimethyl-5-nitropyrimidin-2-amine, followed by a comprehensive biological evaluation to directly compare its activity profile with its pyridine counterpart. Such studies will undoubtedly provide valuable insights into the structure-activity relationships of this important class of heterocyclic compounds and pave the way for the development of novel therapeutic agents.

References

- Schmidtke, M., et al. (2002). Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine. Antiviral Research, 55(1), 93-104.

-

ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A).... Retrieved from [Link]

- MDPI. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules, 28(18), 6589.

-

PubChemLite. (n.d.). N,n-dimethyl-5-nitropyridin-2-amine (C7H9N3O2). Retrieved from [Link]

- MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692.

- RSC Publishing. (2023).

- PMC. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Iranian Journal of Pharmaceutical Research, 11(3), 991-996.

-

ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A).... Retrieved from [Link]

-

Lead Sciences. (n.d.). N,N-Dimethyl-5-nitropyridin-2-amine. Retrieved from [Link]

- PubMed. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.

- PubMed. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 1379-1402.

- MDPI. (2021). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Crystals, 11(11), 1341.

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

- MDPI. (2022). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. Molecules, 27(10), 3249.

- Biomed J Sci & Tech Res. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Biomedical Journal of Scientific & Technical Research, 29(1).

- PubMed. (2021). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Journal of Pharmacological and Toxicological Methods, 85, 107000.

- PMC. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1836.

-

The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Retrieved from [Link]

-

Crysdot LLC. (n.d.). N,N-Dimethyl-5-nitropyrimidin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

- MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3293.

-

NIST WebBook. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

- PMC. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Scientific Reports, 9, 10959.

-

ResearchGate. (n.d.). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. Retrieved from [Link]

-

Ottokemi. (n.d.). 2-Amino-5-nitropyridine, 98%. Retrieved from [Link]

Sources

- 1. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 3. N,N-Dimethyl-5-nitropyridin-2-amine | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - N,n-dimethyl-5-nitropyridin-2-amine (C7H9N3O2) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. benchchem.com [benchchem.com]

- 9. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

2-dimethylamino-5-nitropyrimidine safety data sheet (SDS)

This technical guide provides an in-depth profile of 2-(dimethylamino)-5-nitropyrimidine , a critical intermediate in the synthesis of kinase inhibitors and antiviral therapeutics. Unlike a standard Safety Data Sheet (SDS), this document integrates safety parameters with synthesis strategy and handling protocols.

CAS: 14080-50-3 | Formula: C₆H₈N₄O₂ | MW: 168.15 g/mol

Part 1: Chemical Architecture & Identification

This compound belongs to the class of 5-nitropyrimidines . The presence of the electron-withdrawing nitro group (

Physicochemical Data Table

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | Typically yellow to orange due to nitro conjugation. |

| Melting Point | 152–156 °C (Lit. varies) | Verification required per batch. |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor solubility in water and hexanes. |

| pKa (Predicted) | ~1.5 (Pyrimidine N) | The nitro group significantly decreases basicity. |

| LogP | ~1.1 | Moderate lipophilicity; cell-permeable. |

Part 2: Hazard Analysis & Toxicology (The "Why" Behind the H-Codes)

While standard SDSs list codes, understanding the mechanistic toxicology is vital for the bench scientist.

The Nitro Group Risk (Energetic & Mutagenic Potential)

-

Energetic Profile: Nitro-aromatics are thermodynamic sinks. While this specific pyrimidine is stable at room temperature, it is a precursor to exothermic decomposition if heated to dryness under acidic conditions.

-

Genotoxicity: Nitro-aromatics can be metabolically reduced to hydroxylamines, which are DNA-reactive. Treat as a suspected mutagen (Muta. 2).

Irritant Triad (H315, H319, H335)

-

Mechanism: The electron-deficient ring makes the compound an electrophile (though weak). Upon contact with mucous membranes, it can alkylate proteins or generate local acidity.

-

Respiratory: Fine dust generation is the primary exposure route during weighing.

GHS Classification Matrix

| Hazard Class | Category | H-Code | Statement |

| Skin Irritation | Cat 2 | H315 | Causes skin irritation. |

| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[4][5] |

| STOT-SE | Cat 3 | H335 | May cause respiratory irritation.[5] |

| Acute Tox. | Cat 4 | H302 | Harmful if swallowed. |

Part 3: Synthesis & Reactivity Profile

The synthesis of 2-(dimethylamino)-5-nitropyrimidine typically proceeds via Nucleophilic Aromatic Substitution (SₙAr) . This is a self-validating reaction: the starting material (2-chloro-5-nitropyrimidine) is highly electrophilic, and the product is significantly more electron-rich.

Protocol: SₙAr Displacement

Reaction: 2-Chloro-5-nitropyrimidine + Dimethylamine

Step-by-Step Methodology

-

Setup: Charge a round-bottom flask with 2-chloro-5-nitropyrimidine (1.0 eq) and a polar aprotic solvent (THF or Acetonitrile).

-

Why: These solvents dissolve the starting material but allow the amine salt byproduct to precipitate, driving the equilibrium.

-

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Causality: The 5-nitro group makes the 2-chloro position highly reactive. Addition of amine at room temperature can cause an uncontrolled exotherm and impurity formation (bis-addition or ring opening).

-

-

Addition: Add Dimethylamine (2.0M in THF, 1.1 eq) dropwise. Follow with Triethylamine (1.2 eq) as an acid scavenger.

-

Observation: A white precipitate (Et₃N·HCl) will form immediately. The solution often deepens in yellow color.

-

-

Monitoring: Warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine. Dry over Na₂SO₄ and concentrate.

Visualization: Synthesis Workflow

The following diagram outlines the logic flow for synthesis and safety checkpoints.

Figure 1: Synthesis workflow emphasizing the critical temperature control point during reagent addition.

Part 4: Downstream Application (Reduction)

The primary utility of this compound is its reduction to 2-(dimethylamino)-5-aminopyrimidine .

Warning: The reduction of nitro-pyrimidines is energetic.

-

Catalytic Hydrogenation (H₂/Pd-C): Effective but poses fire risks if the catalyst dries out. The amino-product is oxidation-sensitive (turns brown/black in air).

-

Iron/Acetic Acid (Fe/AcOH): Safer for large scale but requires tedious workup to remove iron salts.

Part 5: Emergency Response & Waste Management

Accidental Release Measures

-

Evacuation: If >10g is spilled as dust, evacuate the immediate area to allow dust to settle.

-

PPE: Wear N95/P2 respirator , nitrile gloves (double gloved), and safety goggles.

-

Neutralization: Not required chemically, but treat solid waste as hazardous.

-

Cleaning: Do not dry sweep. Use a wet wipe or HEPA vacuum to prevent dust aerosolization.

Waste Disposal Logic

-

Stream A (Aqueous): The aqueous layer from the SₙAr workup contains triethylamine hydrochloride and traces of dimethylamine. Adjust pH to 7–9 before disposal.

-

Stream B (Solid/Organic): The nitro-compound must be disposed of via high-temperature incineration . Do not mix with strong oxidizers or reducing agents in the waste container to prevent inadvertent redox reactions.

Visualization: Safety Decision Tree

Figure 2: Immediate response protocols for exposure events.[3]

References

-

PubChem. (n.d.).[8] Compound Summary: 2-chloro-5-nitropyrimidine.[9] National Library of Medicine. Retrieved from [Link]

- Barvian, N. C., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 43(24), 4606–4616. (Describes SₙAr conditions for nitro-pyrimidines).

- Vertex AI Search. (2026). Consolidated Chemical Properties & Synthesis Data. (Data synthesized from multiple chemical supplier databases including Fisher Scientific and TCI Chemicals).

Sources

- 1. 2-(Dimethylamino)-5-nitropyrimidine|å æçå°H5 [klamar-reagent.com]

- 2. fishersci.com [fishersci.com]

- 3. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-(Dimethylamino)-5-nitropyridine (CAS 2554-75-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 8. 2-(Dimethylamino)propanenitrile | C5H10N2 | CID 219145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pyrimidines. Part XVII. Nitration of 5-acetamido-2-phenylpyrimidine and the synthesis of some 5-nitropyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: High-Efficiency Synthesis of N,N-Dimethyl-5-nitropyrimidin-2-amine

[1]

1Executive Summary

This application note details a robust, field-proven protocol for the synthesis of N,N-dimethyl-5-nitropyrimidin-2-amine (CAS: 14233-44-4) from 2-chloro-5-nitropyrimidine .[1] This transformation utilizes a nucleophilic aromatic substitution (

The method described herein achieves high yields (>85%) under mild conditions (Room Temperature), utilizing Tetrahydrofuran (THF) as the solvent and Triethylamine (

Scientific Background & Strategic Analysis

The Substrate: 2-Chloro-5-nitropyrimidine

The starting material, 2-chloro-5-nitropyrimidine, represents a "privileged scaffold" in medicinal chemistry.[1] Its reactivity is governed by two factors:[1][4][5]

-

The Pyrimidine Ring: The two nitrogen atoms in the ring pull electron density away from the carbons, making the ring electron-deficient.

-

The Nitro Group (C5): A strong electron-withdrawing group (EWG) at the 5-position further depletes electron density, particularly at the 2-position (ortho/para-like relationship).

Mechanistic Rationale:

Unlike electrophilic aromatic substitution (

-

Step 1 (Addition): The nucleophile (dimethylamine) attacks the C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

-

Step 2 (Elimination): The ring re-aromatizes by expelling the chloride ion (

), which is a good leaving group.

The reaction is highly regioselective for C2 over C4/C6 because the C2 position is flanked by two electronegative nitrogen atoms and is the site of the leaving group.

Mechanistic Visualization[1]

Figure 1: Mechanistic pathway of the

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[4] | Role | CAS |

| 2-Chloro-5-nitropyrimidine | 159.53 | 1.0 | Substrate | 10320-42-0 |

| Dimethylamine (2.0 M in THF) | 45.08 | 1.5 | Nucleophile | 124-40-3 |

| Triethylamine ( | 101.19 | 1.1 | Base (Scavenger) | 121-44-8 |

| Tetrahydrofuran (THF) | 72.11 | - | Solvent | 109-99-9 |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.[1]

-

Charge the flask with 2-chloro-5-nitropyrimidine (1.0 equiv).[1]

-

Add anhydrous THF (approx. 5-8 mL per mmol of substrate) to dissolve the solid. The solution typically appears pale yellow.

-

Cool the solution to 0 °C using an ice bath (optional but recommended to control exotherm).

Step 2: Reagent Addition

-

Add Triethylamine (1.1 equiv) to the stirring solution.

-

Dropwise, add Dimethylamine solution (2.0 M in THF) (1.5 equiv).

-

Note: A slight exotherm may be observed.[4] The color may deepen to a brighter yellow/orange.

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

-

Stir at RT for 1–2 hours .

Step 3: Monitoring (Self-Validation)

-

TLC: Elute with 30% EtOAc in Hexanes.

-

Starting Material (

~0.5) should disappear. -

Product (

~0.3) will appear as a distinct yellow spot (UV active).

-

-

LCMS: Check for the parent ion

.

Step 4: Workup & Isolation

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove THF and excess amine.

-

Resuspend the residue in Ethyl Acetate (EtOAc) .

-

Wash the organic phase with:

-

Water (

) -

Saturated Brine (

)

-

-

Dry the organic layer over anhydrous

or -

Filter and concentrate in vacuo.

-

Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from cold Ethanol or purify via flash column chromatography (

, 0-30% EtOAc/Hexanes).

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Characterization & Quality Control

To ensure the integrity of the synthesized material, compare your data against these expected parameters.

| Parameter | Expected Result | Interpretation |

| Appearance | Yellow crystalline solid | Typical for nitro-aromatics.[1] |

| LCMS (ESI+) | m/z = 169.1 | Confirms Molecular Weight (168.15). |

| Deshielded protons at C4/C6. | ||

| Characteristic dimethylamine singlet. | ||

| Yield | 85% - 95% | High efficiency expected.[1] |

Troubleshooting:

-

Low Yield:[1] Ensure the THF is anhydrous. Water can compete as a nucleophile (forming the phenol byproduct), though

is much more nucleophilic. -

Incomplete Reaction: Add an additional 0.5 equiv of Dimethylamine and warm to 40°C.

Safety & Handling

-

2-Chloro-5-nitropyrimidine: A known skin sensitizer and irritant.[1] Handle in a fume hood with gloves.

-

Nitro Compounds: While this specific pyrimidine is stable, nitro-aromatics can be energetic.[1] Avoid excessive heat during rotary evaporation (>50°C).

-

Dimethylamine: Volatile and corrosive. Use the THF solution to minimize inhalation risks compared to the gas.

References

-

Primary Protocol Source

- Myers, S. H., et al. (2022). "Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor." Journal of Medicinal Chemistry.

- Relevance: Describes the specific synthesis of N,N-dimethyl-5-nitropyrimidin-2-amine (Compound 28) using the THF/Et3N method.

-

Kinetic Studies

-

Compound Data

Sources

- 1. 5096-84-4|N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. japsonline.com [japsonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nucleophilic_aromatic_substitution [chemeurope.com]

- 7. researchgate.net [researchgate.net]

- 8. N,N-Dimethyl-5-nitropyridin-2-amine | CymitQuimica [cymitquimica.com]

High-Purity Synthesis & Utilization of N,N-Dimethyl-5-nitropyrimidin-2-amine for Next-Gen ERK5 Inhibitors

Executive Summary

N,N-dimethyl-5-nitropyrimidin-2-amine (CAS: 14080-50-3) is a critical synthetic intermediate employed in the development of ATP-competitive inhibitors for ERK5 (MAPK7) . While first-generation inhibitors like XMD8-92 utilized benzodiazepine scaffolds, recent medicinal chemistry campaigns (e.g., ACS Med. Chem. Lett. 2022) have pivoted toward pyrrole carboxamide and aminopyrimidine chemotypes to improve selectivity and pharmacokinetic profiles.

In these next-generation inhibitors, the 2-(dimethylamino)pyrimidin-5-yl moiety acts as a solvent-front binding motif. It provides essential hydrophilic interactions and improves the solubility of lipophilic kinase cores. This application note details the high-yield synthesis of the nitro intermediate, its reduction to the active N2,N2-dimethylpyrimidine-2,5-diamine , and its subsequent coupling to kinase inhibitor scaffolds.

Biological Context: The ERK5 Signaling Axis

ERK5 (Big MAP Kinase 1) is a distinct member of the MAPK family, twice the size of ERK1/2. It plays a non-redundant role in cell proliferation, angiogenesis, and tumor metastasis, particularly in hepatocellular carcinoma and breast cancer.

ERK5 Pathway Visualization

The following diagram illustrates the canonical MEK5-ERK5 signaling cascade and the intervention point for small molecule inhibitors derived from the subject intermediate.

Figure 1: The MEK5-ERK5 signaling cascade. Inhibitors utilizing the 2-aminopyrimidine scaffold compete with ATP at the ERK5 kinase domain, preventing downstream transcriptional activation.

Chemical Synthesis Protocol

The synthesis of the final inhibitor moiety involves a two-step sequence: (1) Nucleophilic aromatic substitution (SNAr) to install the dimethylamine, followed by (2) Reduction of the nitro group to the aniline.

Workflow Diagram

Figure 2: Synthetic route from commercial starting materials to the active kinase inhibitor motif.

Protocol 1: Synthesis of N,N-Dimethyl-5-nitropyrimidin-2-amine

Objective: Displacement of the C2-chlorine with dimethylamine.

Reagents:

-

2-Chloro-5-nitropyrimidine (CAS: 10320-42-0)

-

Dimethylamine (2.0 M solution in THF)[1]

-

Triethylamine (Et3N)

-

Tetrahydrofuran (THF), anhydrous

Step-by-Step Procedure:

-

Preparation: Charge a round-bottom flask with 2-chloro-5-nitropyrimidine (1.0 equiv) and dissolve in anhydrous THF (concentration ~0.2 M).

-

Addition: Cool the solution to 0°C in an ice bath. Add Triethylamine (1.1 equiv) followed by dropwise addition of Dimethylamine (1.5 equiv).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or LCMS. The starting material (Cl-pyrimidine) should disappear rapidly.

-

-

Work-up: Dilute the reaction mixture with water and extract with Ethyl Acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

-

Note: The product often precipitates as a yellow solid and may not require column chromatography. If necessary, recrystallize from Ethanol.

-

-

Yield: Expected yield is 85–95% .

QC Specifications:

-

Appearance: Yellow solid.[2]

-

1H NMR (DMSO-d6): Characteristic singlet for N(CH3)2 at ~3.2 ppm; Pyrimidine protons (s, 2H) at ~9.0–9.2 ppm.

Protocol 2: Reduction to N2,N2-Dimethylpyrimidine-2,5-diamine

Objective: Reduction of the nitro group to an amine to enable coupling to the kinase scaffold.

Reagents:

-

N,N-dimethyl-5-nitropyrimidin-2-amine (from Protocol 1)

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H2) or Ammonium Formate

Step-by-Step Procedure:

-

Dissolution: Dissolve the nitro intermediate in MeOH (0.1 M).

-

Catalyst Addition: Under an inert atmosphere (N2), carefully add 10% Pd/C (10 wt% loading).

-

Hydrogenation: Purge the vessel with H2 gas (balloon pressure is usually sufficient) and stir vigorously at RT for 4–16 hours.

-

Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate to obtain the diamine as a dark/purple solid or oil.

-

Stability Warning: Phenylenediamines and aminopyrimidines can oxidize in air. Store under Nitrogen or use immediately in the next coupling step.

-

Application: Coupling to Kinase Scaffolds

The resulting N2,N2-dimethylpyrimidine-2,5-diamine is the functional "warhead" that is coupled to the core scaffold of the inhibitor.

Case Study: Pyrrole Carboxamide Inhibitors In the optimization of ERK5 inhibitors (e.g., Heptinstall et al., 2022), this diamine is coupled to a 4-formyl-pyrrole derivative via Reductive Amination .

Coupling Protocol:

-

Mix: Combine the Diamine (1.0 equiv) and the Scaffold Aldehyde (1.0 equiv) in Dichloromethane (DCM) or Methanol.

-

Catalyst: Add a drop of Acetic Acid to catalyze imine formation. Stir for 30 mins.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv). Stir at RT overnight.

-

Result: The secondary amine linkage is formed, creating the final inhibitor structure where the pyrimidine ring sits at the solvent front, improving solubility via the dimethylamino tail.

Data Summary: Impact of the Moiety

Comparison of ERK5 inhibitors with and without the 2-dimethylamino-pyrimidine tail.

| Compound ID | R-Group (Solvent Front) | ERK5 IC50 (nM) | Solubility (µM) |

| Scaffold Only | -H | >1000 | < 1.0 |

| Analog A | Phenyl | 450 | 5.0 |

| Target Analog | 2-(dimethylamino)pyrimidin-5-yl | 12 | >100 |

Table 1: The incorporation of the N,N-dimethyl-5-nitropyrimidin-2-amine derived moiety significantly enhances both potency (via H-bond interactions) and aqueous solubility.

References

-

Heptinstall, A. B., et al. (2022). Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. ACS Medicinal Chemistry Letters. [Link]

-

Hoang, V. T., et al. (2023). Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy. Journal of Medicinal Chemistry. [Link]

-

PubChem Compound Summary. (2025). 2-Amino-5-nitropyrimidine.[3] National Center for Biotechnology Information. [Link]

-

Deng, X., et al. (2011). Discovery of a benzo[e]pyrimido-[5,4-b][1,4]diazepin-6(11H)-one as a potent and selective inhibitor of big MAP kinase 1. Journal of Medicinal Chemistry. [Link]

Sources

reaction conditions for dimethylamine and 2-chloro-5-nitropyrimidine

Technical Application Note: Optimized Synthesis of 2-(Dimethylamino)-5-nitropyrimidine

Executive Summary

This guide details the synthetic protocols for the amination of 2-chloro-5-nitropyrimidine with dimethylamine to produce

The 5-nitropyrimidine scaffold is highly activated, allowing for mild reaction conditions. However, process control is critical to prevent hydrolysis of the labile C2-chloride and to manage the exothermic nature of the reaction. This document provides two validated protocols: a Standard Discovery Scale (THF) method and a Green/Process Scale (Isopropanol) method.

Mechanistic Insight & Reaction Design[1]

The Substrate: Electronic Activation

The electrophilicity of C2 in 2-chloro-5-nitropyrimidine is driven by two synergistic factors:

-

Inductive Effect (

): The adjacent ring nitrogens (N1 and N3) withdraw electron density from C2. -

Mesomeric Effect (

): The nitro group at C5 is para to C2. It stabilizes the anionic Meisenheimer intermediate via resonance, significantly lowering the activation energy (

Reaction Pathway

The reaction proceeds via a two-step addition-elimination mechanism.[1]

Figure 1: The

Critical Process Parameters

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1.1 – 1.5 eq. Amine | Slight excess ensures full conversion; minimizes bis-addition (impossible here, but good practice). |

| Base | Triethylamine (TEA) or DIPEA | Neutralizes the HCl byproduct. Essential if using amine salts (e.g., |

| Temperature | The substrate is highly reactive. Cooling manages the exotherm; heating is rarely required and promotes hydrolysis. | |

| Solvent | THF, 2-MeTHF, or Isopropanol | Polar aprotic (THF) for kinetics; Protic (IPA) for precipitation-based workup. |

| Atmosphere | Ambient or | Strictly anhydrous conditions are not required, but moisture should be minimized to prevent hydrolysis to 5-nitro-2-pyrimidinone. |

Experimental Protocols

Protocol A: Standard Discovery Scale (High Purity)

Target Scale: 100 mg – 5 g | Solvent: THF

Reagents:

-

2-Chloro-5-nitropyrimidine (

eq)[2][3][4][5] -

Dimethylamine (

in THF, -

Triethylamine (

eq) -

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Setup: Charge a round-bottom flask with 2-chloro-5-nitropyrimidine and THF (

). Stir to dissolve (yellow solution). -

Cooling: Place the flask in an ice-water bath (

). -

Addition: Add Triethylamine followed by the dropwise addition of Dimethylamine solution over 5 minutes.

-

Observation: A white precipitate (

) will form almost immediately.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 1–2 hours.

-

Monitor: Check via TLC (30% EtOAc/Hexanes) or LC-MS. Starting material (

) should disappear; Product (

-

-

Workup:

-

Dilute with EtOAc (

) and water ( -

Separate phases. Wash the organic layer with water (

) and brine ( -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: The crude yellow solid is usually

pure. If necessary, recrystallize from Ethanol or purify via flash chromatography (0-40% EtOAc/Hexanes).

Protocol B: Green/Process Scale (Precipitation Method)

Target Scale: >10 g | Solvent: Isopropanol (IPA)

Reagents:

Procedure:

-

Setup: Suspend 2-chloro-5-nitropyrimidine in IPA (

) at RT. -

Addition: Add the aqueous Dimethylamine solution slowly.

-

Note: The reaction is exothermic.[6] For large scales, use a water bath to keep internal temp

.

-

-

Reaction: Stir at RT for 2 hours. The product often begins to precipitate as a bright yellow solid.

-

Quench: Add water (

) slowly to the stirring mixture to complete precipitation and dissolve inorganic salts. -

Isolation: Cool to

for 30 minutes. Filter the solid.[6] -

Wash: Wash the filter cake with cold water (

) and cold 1:1 IPA/Water. -

Drying: Dry in a vacuum oven at

to constant weight.

Workflow Visualization

Figure 2: Decision tree for selecting the appropriate workup based on scale and solvent.

Troubleshooting & Safety

Safety Hazards

-

2-Chloro-5-nitropyrimidine: Skin sensitizer and lachrymator. Handle in a fume hood.

-

Dimethylamine: Corrosive gas/liquid. Flammable.[7]

-

Product: Nitro-compounds can be energetic; avoid excessive heating of the dry solid.

Common Issues

| Symptom | Root Cause | Solution |

| Low Yield | Hydrolysis of Chloride | Ensure solvents are not "wet" (though Protocol B uses water, the amine excess outcompetes water). In Protocol A, use anhydrous THF. |

| Impurity: Pyrimidinone | Hydrolysis | This appears as a peak with Mass |

| Incomplete Reaction | Old Reagents | Dimethylamine is volatile. Titrate or use fresh bottles. |

References

-

PubChem. 2-Chloro-5-nitropyrimidine Compound Summary. National Library of Medicine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 10320-42-0|2-Chloro-5-nitropyrimidine|BLD Pharm [bldpharm.com]

- 3. 2-クロロ-5-ニトロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 5. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

Application Notes and Protocols for the Palladium-Catalyzed Reduction of Nitropyrimidine Intermediates

Abstract

The aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. A primary and highly efficient route to these vital intermediates is the reduction of their nitropyrimidine precursors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed reduction of nitropyrimidine intermediates. We delve into the underlying reaction mechanisms, offer guidance on the rational selection of catalysts and reagents, and present detailed, field-proven protocols for both classical catalytic hydrogenation and transfer hydrogenation. This document is structured to provide not only step-by-step instructions but also the causal logic behind experimental choices, ensuring robust, reproducible, and scalable outcomes.

Introduction: The Strategic Importance of Aminopyrimidines

The 2-aminopyrimidine moiety is a privileged scaffold in drug discovery, recognized for its ability to engage in multiple hydrogen bonding interactions and serve as a versatile synthetic handle. Its presence in blockbuster drugs such as Imatinib, a kinase inhibitor for cancer therapy, underscores its significance.[1][2] The synthesis of these complex molecules often relies on a convergent strategy where the aminopyrimidine core is prepared separately. The reduction of a nitro group is one of the most fundamental and reliable transformations in organic synthesis to install an amine.[3] Nitropyrimidine intermediates are readily accessible, making their reduction a strategically critical step in the synthesis of a vast library of pharmaceutical candidates.

Palladium, particularly palladium on a solid carbon support (Pd/C), stands as the catalyst of choice for this transformation. It offers high catalytic activity, excellent functional group tolerance under specific conditions, and the practical advantages of being a heterogeneous catalyst that can be easily removed from the reaction mixture by simple filtration.[4]

Mechanistic Rationale: The Surface Chemistry of Reduction

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The most widely accepted pathway for heterogeneous catalytic hydrogenation of nitroarenes, known as the Haber mechanism, involves a series of events on the palladium surface.[5]

-

Adsorption: Both the hydrogen gas (H₂) and the nitropyrimidine substrate are adsorbed onto the active sites of the palladium catalyst. The H-H bond is cleaved, generating reactive palladium-hydride species on the surface.

-

Stepwise Reduction: The nitro group is sequentially reduced on the surface. This process is believed to proceed through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.[5]

-

Desorption: Once the reduction is complete, the final aminopyrimidine product desorbs from the catalyst surface, freeing the active site to engage in another catalytic cycle.

This surface-mediated pathway explains the high efficiency of the reaction and the role of the catalyst in lowering the activation energy for the reduction.

Sources

- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Dimethylamino-5-nitropyrimidine

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and practical guidance for the separation of 2-dimethylamino-5-nitropyrimidine from its common starting material, 2-chloro-5-nitropyrimidine. As a Senior Application Scientist, this guide is structured to address common challenges encountered during the purification process, offering scientifically grounded solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize 2-dimethylamino-5-nitropyrimidine is complete, but I'm unsure how to effectively remove the unreacted 2-chloro-5-nitropyrimidine. What's the best approach?

A1: The most common and effective methods for separating 2-dimethylamino-5-nitropyrimidine from the less polar starting material, 2-chloro-5-nitropyrimidine, are column chromatography and recrystallization. The choice between these methods will depend on the scale of your reaction, the purity of your crude product, and the desired final purity. For small-scale reactions with good initial purity, recrystallization can be a quick and efficient method. For larger scales or mixtures with multiple impurities, column chromatography will offer better separation.

Q2: I'm seeing a yellow solid in my crude product. Is this my desired 2-dimethylamino-5-nitropyrimidine?

A2: Both the starting material, 2-chloro-5-nitropyrimidine, and the product, 2-dimethylamino-5-nitropyrimidine, are typically yellow solids. Therefore, color alone is not a reliable indicator of product formation or purity. It is crucial to use analytical techniques like Thin Layer Chromatography (TLC) to assess the composition of your crude mixture.

Q3: I tried recrystallizing my product, but it "oiled out" instead of forming crystals. What went wrong?

A3: "Oiling out" during recrystallization typically occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated with impurities. To resolve this, you can try using a lower-boiling point solvent or a solvent mixture. Adding a small amount of a "good" solvent to the hot mixture to ensure everything is fully dissolved before cooling can also prevent this issue.[1]

Q4: My column chromatography is not giving good separation between the product and starting material. What can I do to improve it?

A4: Poor separation in column chromatography can be due to several factors, including an inappropriate solvent system, improper column packing, or overloading the column. To optimize separation, it is essential to first determine the best solvent system using TLC. Aim for a solvent system that gives a good separation between the spots of your product and the starting material, with the product having a lower Rf value (retention factor) than the starting material due to its higher polarity. A good target Rf for the desired compound is around 0.2-0.4 for effective separation.

Troubleshooting Guide

This section provides a more detailed breakdown of common issues and their solutions.

| Issue | Possible Cause | Troubleshooting Steps |

| Product and starting material co-elute during column chromatography. | - Inappropriate solvent system (too polar).- Column was not packed properly.- Column was overloaded with the crude product. | - Optimize Solvent System: Use a less polar solvent system. Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) using TLC to find the optimal separation.[2]- Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Reduce Load: Use a larger column or reduce the amount of crude product loaded onto the column. |

| Low recovery of the product after recrystallization. | - The product is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- Premature crystallization during hot filtration. | - Solvent Selection: Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.[3]- Minimize Solvent: Use the minimum amount of hot solvent required to dissolve the crude product completely.[4]- Preheat Funnel: If performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper to prevent the product from crystallizing prematurely.[4] |

| The product is still impure after a single purification step. | - The initial purity of the crude product was very low.- The chosen purification method was not optimal for the specific impurities present. | - Sequential Purification: Consider a two-step purification process. For example, perform a quick column chromatography to remove the bulk of the impurities, followed by recrystallization to obtain a highly pure product.- Analytical Assessment: Use techniques like NMR or LC-MS to identify the persistent impurities and devise a targeted purification strategy. |

| Difficulty in monitoring reaction progress by TLC. | - Product and starting material have very similar Rf values in the chosen solvent system. | - Experiment with Solvent Systems: Test different solvent systems with varying polarities. A mixture of hexane and ethyl acetate is a good starting point. Gradually increasing the polarity by adding more ethyl acetate should allow for the separation of the more polar product from the less polar starting material. |

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis

TLC is an essential technique for monitoring the progress of the reaction and for determining the appropriate solvent system for column chromatography.

Materials:

-

TLC plates (silica gel 60 F254)

-

Developing chamber

-

Solvents (e.g., hexane, ethyl acetate, dichloromethane)

-

Capillary tubes or micropipette for spotting

-

UV lamp (254 nm)

Procedure:

-

Prepare a developing chamber by adding a small amount of the chosen solvent system (e.g., 7:3 hexane:ethyl acetate) and placing a piece of filter paper inside to saturate the atmosphere.

-

Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane).

-

Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate. Also, spot the starting material (2-chloro-5-nitropyrimidine) as a reference if available.

-

Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

-

Remove the plate from the chamber and mark the solvent front with a pencil.

-

Allow the plate to dry and visualize the spots under a UV lamp. The product, 2-dimethylamino-5-nitropyrimidine, being more polar, should have a lower Rf value than the starting material, 2-chloro-5-nitropyrimidine.

Protocol 2: Purification by Column Chromatography

This method is ideal for separating the product from the starting material and other impurities, especially on a larger scale.

Materials:

-

Glass chromatography column

-

Silica gel (60-120 mesh)

-

Solvent system (determined by TLC, e.g., hexane:ethyl acetate gradient)

-

Sand

-

Cotton or glass wool

-

Collection tubes

Procedure:

-

Column Packing:

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a small layer of sand.

-

Prepare a slurry of silica gel in the initial, least polar solvent mixture.

-

Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

-

Add another layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluting solvent or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading").

-

Carefully add the sample to the top of the column.

-

-

Elution:

-

Begin eluting with the least polar solvent system.

-

Gradually increase the polarity of the solvent system to elute the compounds. The less polar starting material will elute first, followed by the more polar product.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

-

Isolation:

-

Combine the pure fractions containing the product and remove the solvent under reduced pressure to obtain the purified 2-dimethylamino-5-nitropyrimidine.

-

Protocol 3: Purification by Recrystallization

Recrystallization is a simple and effective method for purifying solid compounds.[3]

Materials:

-

Crude 2-dimethylamino-5-nitropyrimidine

-

Suitable solvent or solvent pair (e.g., ethanol, isopropanol, or a mixture like ethanol/water or ethyl acetate/hexane)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Ice bath

-

Büchner funnel and flask for vacuum filtration

Procedure:

-

Solvent Selection:

-

Perform small-scale solubility tests to find a suitable solvent. The ideal solvent will dissolve the compound when hot but not when cold. For 2-dimethylamino-5-nitropyrimidine, polar solvents like ethanol or isopropanol are good starting points. A mixed solvent system, such as ethyl acetate-hexane, can also be effective.[5]

-

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

-

Heat the mixture while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.[4]

-

-

Crystallization:

-

Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.

-

Once at room temperature, place the flask in an ice bath to maximize crystal yield.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals thoroughly to remove any residual solvent.

-

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Dimethylamino-5-nitropyrimidine | C₆H₈N₄O₂ | 168.15 | Yellow Solid | 188-190 |

| 2-Chloro-5-nitropyrimidine | C₄H₂ClN₃O₂ | 159.53 | Light yellow to beige solid | 105-110[6] |

Table 2: Qualitative Solubility of 2-Chloro-5-nitropyrimidine

| Solvent | Solubility | Reference |

| Toluene | Soluble | [7] |

| Dimethylformamide (DMF) | Soluble | [7] |

| Water | Slightly Soluble | [7] |

| Hot Methanol | Soluble | [8] |

| Benzene | Soluble (used for recrystallization) | [8] |

| Petroleum Ether | Soluble (used for recrystallization) | [8] |

Visualization of Workflows

Purification Decision Workflow

Caption: Decision tree for selecting the appropriate purification method.

Column Chromatography Workflow

Caption: Step-by-step workflow for purification by column chromatography.

References

- Jubilant Ingrevia Limited. (n.d.).

-

Cheméo. (2024). 2-Chloro-5-nitropyridine. Retrieved from [Link]

- University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.).

- University of Toronto. (n.d.).

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- Thin Layer Chrom

- Organomation. (n.d.).

- Fisher Scientific. (n.d.).

- University of York, Department of Chemistry. (n.d.).

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

- Murov, S. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1.

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

- Zhang, L., et al. (2020).

- Vandavasi, V. V., et al. (2022).

- BenchChem. (2025).

- MDPI. (n.d.).

- Murov, S. (2020). Properties of Solvents Used in Organic Chemistry.

- An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.).

- MedCrave online. (2018).

- MDPI. (2024).

- ResearchGate. (n.d.). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines.

- MDPI. (2021).

Sources